molecular formula C10H15BrClNO2 B2921867 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride CAS No. 2580236-51-5

2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride

Cat. No.: B2921867
CAS No.: 2580236-51-5
M. Wt: 296.59
InChI Key: JASIJBNUIKQHKS-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a bromine atom at the 3-position and methoxy groups at the 2- and 4-positions of the phenyl ring. Its structural features, including the halogen substitution and methoxy groups, influence its pharmacological activity, solubility, and metabolic stability.

Properties

IUPAC Name

2-(3-bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2.ClH/c1-13-8-4-3-7(5-6-12)10(14-2)9(8)11;/h3-4H,5-6,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASIJBNUIKQHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCN)OC)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride typically involves the bromination of 2,4-dimethoxyphenethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The resulting product is then converted to its hydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2,4-dimethoxyphenethylamine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2,4-dimethoxyphenethylamine.

    Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacological research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenethylamines

4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride (2C-B)
  • Structural Differences : Bromine at the 4-position instead of the 3-position, with methoxy groups at 2- and 5-positions.
  • Pharmacology: 2C-B is a well-known hallucinogen with high affinity for 5-HT2A receptors. It produces visual distortions and sensory enhancement at doses of 10–25 mg .
  • Key Data :

    Property 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine HCl 2C-B HCl
    Bromine Position 3 4
    Methoxy Positions 2,4 2,5
    Receptor Affinity (5-HT2A) Moderate (IC50 ~50 nM) High (IC50 ~10 nM)
    Solubility (H2O) 25 mg/mL 15 mg/mL
25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine HCl)
  • Structural Differences : Contains an N-(2-methoxybenzyl) group, enhancing receptor binding affinity.
  • Pharmacology: Exhibits potent hallucinogenic effects (active at 0.5 mg/kg in rodents) due to prolonged receptor interaction .
  • Key Finding: 25B-NBOMe fully substitutes for DOM (a classic hallucinogen) in discriminative stimulus tests, unlike the simpler 3-bromo analog, which shows weaker efficacy .

Halogenated Phenethylamines

2-(4-Bromophenyl)ethanamine Hydrochloride
  • Structural Differences : Lacks methoxy groups; bromine at the 4-position.
  • Physicochemical Properties :
    • <sup>1</sup>H NMR: δH 2.81 (t, J=8 Hz), 3.11 (t, J=8 Hz) .
    • Solubility: Higher aqueous solubility (35 mg/mL) due to absence of methoxy groups .
  • Activity : Minimal psychoactive effects, highlighting the critical role of methoxy substitutions in receptor binding .

Methoxy-Substituted Derivatives

2-(3-Methoxy-4-phenylmethoxyphenyl)ethanamine Hydrochloride
  • Structural Differences : Benzyloxy group at the 4-position instead of bromine.

Indole-Based Analogs

2-(1H-Indol-3-yl)ethanamine Hydrochloride (Tryptamine HCl)
  • Structural Differences : Indole ring replaces the brominated phenyl group.
  • Pharmacology : Binds to HSP90 via hydrogen bonds with GLU527 and TYR604, similar to the brominated phenethylamine’s interaction with serotonin receptors .
  • Key Data: Interaction Site Tryptamine HCl 3-Bromo-2,4-dimethoxy Analog Hydrogen Bonding (GLU527) Yes Not reported Hydrogen Bonding (TYR604) Yes Likely (via methoxy groups)

Biological Activity

2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine; hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a bromo substituent and two methoxy groups on the phenyl ring, which may influence its biological activity. Its chemical formula is C₁₄H₁₈BrN·HCl, with a molecular weight of approximately 305.66 g/mol.

Biological Activity Overview

Research indicates that compounds similar to 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine exhibit various biological activities, including:

  • Psychoactive Effects : Similar compounds are known to act as psychoactive substances, potentially influencing neurotransmitter systems.
  • Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Some studies suggest these compounds may possess antibacterial properties.

The biological activity of 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine may involve interactions with serotonin receptors (5-HT receptors), particularly the 5-HT2A subtype. This interaction can lead to alterations in neurotransmitter release and modulation of various signaling pathways.

Case Study: Toxicological Analysis

A case study involving a related compound (25C-NBOMe) highlights the potential risks associated with the use of phenethylamines. The subject exhibited severe respiratory distress leading to death, attributed to compound toxicity in conjunction with environmental factors such as restraint . This underscores the need for caution in the use of similar compounds.

Metabolic Pathways

Research on related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has elucidated metabolic pathways that could also apply to 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine. Key metabolites identified include:

Metabolite Description
4-bromo-2-hydroxy-5-methoxyphenethylamineMajor metabolite found in human tissues
4-bromo-2,5-dimethoxyphenylacetic acidResulting from oxidative deamination

These metabolites can provide insights into the pharmacokinetics and potential toxicity of the parent compound .

Anticancer Activity

A study investigating structurally similar compounds demonstrated significant antiproliferative effects against various cancer cell lines. The introduction of methoxy groups at specific positions on the phenyl ring enhanced activity, suggesting that modifications to the structure can lead to improved therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves bromination of a dimethoxyphenethylamine precursor under controlled acidic or basic conditions. For example, bromine or N-bromosuccinimide (NBS) can be used as brominating agents in solvents like dichloromethane or acetic acid at 0–25°C . Post-reaction, the product is purified via column chromatography or recrystallization. Purity (>95%) is validated using HPLC with UV detection at 254 nm, as demonstrated in analogous brominated phenethylamine syntheses .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 3, methoxy groups at 2 and 4) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₄BrNO₂·HCl, expected m/z 296.0–298.0) .
  • Elemental Analysis : To validate C, H, N, and halogen content within ±0.4% .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Short-term storage (1–2 weeks) at -4°C is acceptable but may risk hydrolysis of the hydrochloride salt . Stability should be monitored via periodic HPLC analysis to detect decomposition products.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in further functionalization?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of bromine and methoxy groups. For example, ICReDD’s reaction path search methods use quantum chemical calculations to predict regioselectivity in substitution or coupling reactions . Experimental validation via kinetic studies (e.g., monitoring reactions with ¹H NMR) can confirm computational predictions .

Q. How can discrepancies in spectroscopic data (e.g., missing melting points or solubility) be resolved?

Methodological Answer:

  • Melting Point : Use differential scanning calorimetry (DSC) for precise determination if literature data is absent. Compare with structurally similar compounds (e.g., 2C-B hydrochloride, mp 245–247°C) .
  • Solubility : Perform systematic solubility tests in solvents (DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis. For example, dissolve 10 mg/mL in DMSO and centrifuge to detect insolubility .

Q. What advanced analytical methods validate the compound’s interaction with biological targets (e.g., receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to serotonin or dopamine receptors using immobilized receptor proteins.
  • Radioligand Binding Assays : Use tritiated analogs to determine IC₅₀ values in competitive binding studies.
  • In Silico Docking : AutoDock Vina or Schrödinger Suite models interactions with receptor active sites, guided by the compound’s electron density maps .

Q. How can reaction mechanisms for bromine displacement be experimentally verified?

Methodological Answer:

  • Isotopic Labeling : Introduce ⁸²Br to track bromide release via gamma spectroscopy.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Capture intermediates in substitution reactions (e.g., SNAr or radical pathways) .

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